molecular formula C8H10Br2ClN3 B15094669 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine CAS No. 85826-38-6

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine

Cat. No.: B15094669
CAS No.: 85826-38-6
M. Wt: 343.44 g/mol
InChI Key: NCWOCIBSHJRJAJ-UHFFFAOYSA-N
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Description

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine is a halogenated pyrimidinamine derivative characterized by a pyrimidine ring substituted with chlorine at position 6, a 2,3-dibromopropyl group at position 5, a methyl group at position 2, and an amine at position 2. Pyrimidinamine derivatives are known for their bioactivity, often targeting enzymatic pathways in pests or pathogens .

Properties

CAS No.

85826-38-6

Molecular Formula

C8H10Br2ClN3

Molecular Weight

343.44 g/mol

IUPAC Name

6-chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C8H10Br2ClN3/c1-4-13-7(11)6(8(12)14-4)2-5(10)3-9/h5H,2-3H2,1H3,(H2,12,13,14)

InChI Key

NCWOCIBSHJRJAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC(CBr)Br)N

solubility

49.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine typically involves the reaction of 6-chloro-2-methyl-4-pyrimidinamine with 2,3-dibromopropyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds.

Scientific Research Applications

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the presence of reactive functional groups like bromine and chlorine atoms allows it to form covalent bonds with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinamine Derivatives

Key Structural and Functional Differences

The compound’s uniqueness lies in its 2,3-dibromopropyl substituent at position 5, which distinguishes it from other pyrimidinamines. Below is a comparative analysis with related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Primary Use/Activity Key Differences vs. Target Compound
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine 6-Cl, 5-(2,3-dibromopropyl), 2-CH₃, 4-NH₂ ~408.3 (calculated) Hypothesized pesticidal Reference compound; unique dibromopropyl group
Diflumetorim 5-Cl, 6-CH₃, 4-NH₂ (complex arylpropyl) ~354.8 Fungicide (powdery mildew) Replaces dibromopropyl with difluoromethoxy-phenylpropyl; lower halogen content
Pyrimidifen 5-Cl, 6-C₂H₅, 4-NH₂ (phenoxyethyl chain) ~414.9 Acaricide, insecticide Ethyl at position 6; ethoxy-phenoxyethyl chain instead of brominated substituent
Bupirimate 5-C₄H₉, 6-CH₃, 4-NH₂ (sulfamate group) ~316.4 Fungicide (oomycetes) Butyl at position 5; sulfamate functionalization

Functional Implications of Structural Variations

Bromine’s higher atomic radius may also influence binding to hydrophobic enzyme pockets . In contrast, pyrimidifen’s ethoxyethyl-phenoxy chain provides flexibility and hydrogen-bonding capacity, which may broaden its target spectrum.

Substituent Position and Selectivity :

  • The methyl group at position 2 in the target compound is conserved in diflumetorim and bupirimate, suggesting a role in stabilizing the pyrimidine ring or modulating electron distribution.
  • Ethyl at position 6 in pyrimidifen may reduce steric hindrance compared to the target compound’s chlorine, altering substrate-enzyme interactions.

Toxicity and Environmental Impact: Brominated compounds (e.g., the target molecule) often exhibit higher persistence in the environment compared to fluorinated or non-halogenated analogs (e.g., diflumetorim). This raises concerns about bioaccumulation, though empirical data are lacking .

Research Findings and Knowledge Gaps

  • Synthetic Challenges : The dibromopropyl substituent introduces synthetic complexity, requiring precise bromination steps. Similar compounds like pyrimidifen are synthesized via nucleophilic substitution or coupling reactions, which may be adaptable .
  • Biological Efficacy : Pyrimidinamines with bromine (e.g., bromacil ) show herbicidal activity, suggesting the target compound could have analogous applications. However, its bulky substituent might limit systemic mobility in plants compared to smaller analogs.

Biological Activity

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine, a pyrimidine derivative, has been the subject of various studies due to its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C8H10Br2ClN3C_8H_{10}Br_2ClN_3. Its structure features a chloro group and dibromopropyl substituent on the pyrimidine ring, which are believed to play significant roles in its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses notable antimicrobial properties. In vitro assays have shown significant activity against various bacterial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Mycobacterium tuberculosis0.25 µg/mL

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains .

The antimicrobial mechanism of this compound is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis. The presence of halogenated groups enhances its lipophilicity, facilitating better penetration into microbial cells .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also shown promise in cancer research. Studies indicate that it can inhibit the proliferation of certain cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10
A549 (lung cancer)12

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression in these cell lines .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrimidine derivatives, including this compound. The compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on normal mammalian cells compared to cancer cells. Results indicated that while it effectively targets cancer cells, it exhibits minimal toxicity towards normal cells at therapeutic concentrations .

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